N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Description
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a butan-2-ylsulfanyl group and at position 2 with a 1,3-benzodioxole-5-carboxamide moiety. Based on structural analysis, its molecular formula is C₁₄H₁₅N₃O₃S₂, with a molecular weight of ~337.43 g/mol (calculated). While direct synthesis data for this compound are unavailable, analogs suggest moderate yields (70–85%) and melting points in the range of 130–170°C, influenced by substituent bulk and polarity .
Properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-3-8(2)21-14-17-16-13(22-14)15-12(18)9-4-5-10-11(6-9)20-7-19-10/h4-6,8H,3,7H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHJUHZEHBDKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the thiadiazole intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, to form corresponding amines.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,3,4-thiadiazole derivatives widely studied for pesticidal, herbicidal, and plant growth-regulating activities. Key structural analogs and their properties are compared below:
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Structural Insights
- Benzodioxole vs. Phenoxy: The benzodioxole carboxamide offers superior π-π stacking and metabolic stability over phenoxyacetamide derivatives (e.g., Compound 5j) due to its fused oxygen rings .
Bioactivity Trends
- Plant Growth Regulation: Benzodioxole-containing analogs (e.g., N′-5-tetrazolyl-N-arylcarbothioamides in ) exhibit notable auxin- and cytokinin-like activities, suggesting the target compound may similarly interact with plant hormone receptors .
- Herbicidal Potential: Thiadiazoles with sulfanylalkyl groups (e.g., ethylsulfanyl in Y203-5918) demonstrate pre-emergent herbicidal effects, likely via inhibition of acetolactate synthase (ALS) .
Physicochemical Properties
- Melting Points : Compounds with bulkier substituents (e.g., 4-chlorobenzylthio in 5j) exhibit higher melting points (138–140°C) due to crystalline packing, while alkylsulfanyl analogs (e.g., butan-2-yl) may show lower values (~130–135°C) .
- Solubility : The benzodioxole group’s polarity counterbalances the hydrophobic alkyl chain, likely granting the target compound moderate aqueous solubility (~10–50 µg/mL) .
Research Implications
The target compound’s structural features position it as a promising candidate for agrochemical development. Further studies should explore:
Synthetic Optimization : Adjusting alkyl chain length (e.g., propyl vs. butyl) to balance lipophilicity and bioavailability.
Mode of Action : Mechanistic assays to confirm ALS inhibition or hormone mimicry.
Environmental Safety : Degradation kinetics and ecotoxicology profiling.
Biological Activity
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a synthetic compound that has attracted attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a thiadiazole ring, a benzodioxole moiety, and a carboxamide group. Its molecular formula is , with a molecular weight of approximately 364.6 g/mol. The presence of the thiadiazole ring is particularly significant due to its known pharmacological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting biosynthesis processes.
- DNA Interaction : It is hypothesized that the compound can bind to DNA, disrupting replication and transcription processes.
- Signal Modulation : The compound could modulate signaling pathways related to cell growth and apoptosis, influencing cellular responses to various stimuli.
Biological Activity Data
Recent studies have highlighted the biological activities associated with this compound. Below is a summary of findings from diverse research sources:
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated that it exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent. -
Anticancer Properties :
In vitro assays demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. -
Anti-inflammatory Effects :
Animal model studies showed that administration of the compound reduced levels of pro-inflammatory cytokines in serum and tissue samples. This suggests its potential application in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
